
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential in cancer treatment. This compound was first identified through high-throughput screening and has since been found to have a wide range of biological activities.
Applications De Recherche Scientifique
Anticancer Applications
Research on sulfonamide derivatives, including compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, has shown promising anticancer activities. For instance, studies have highlighted the synthesis of sulfonamide compounds demonstrating significant cytotoxic activities against various cancer cell lines. These compounds inhibit carbonic anhydrase IX and XII, which are targets for anticancer therapy due to their role in tumor acidification and growth. The compounds are particularly noted for their selectivity and potency, indicating their potential as novel anticancer agents (Gul et al., 2016). Additionally, the derivatives have been evaluated for their antitumor activity, with some showing broad-spectrum antitumor activity against various subpanel tumor cell lines, indicating their promise as anticancer therapeutics (Rostom, 2006).
Anti-inflammatory and Analgesic Activities
Sulfonamide derivatives have also been explored for their anti-inflammatory and analgesic properties. Compounds synthesized from the core structure of this compound were found to be active as anti-inflammatory and analgesic agents without causing significant ulcerogenic liability. This indicates their potential for the development of safer anti-inflammatory and pain management medications (Ragab et al., 2013).
Antimicrobial Applications
Furthermore, the antimicrobial efficacy of sulfonamide derivatives has been studied, revealing that certain compounds exhibit potent antibacterial and antifungal activities. These findings suggest the versatility of sulfonamide derivatives in combating microbial infections, thus highlighting their potential in developing new antimicrobial agents (Abbas et al., 2017).
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-15-4-1-3-14(13-15)18(23)9-11-21-26(24,25)17-7-5-16(6-8-17)22-12-2-10-20-22/h1-8,10,12-13,18,21,23H,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPYJBJTSUPKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

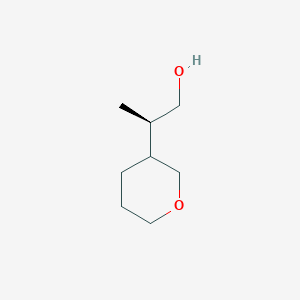
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)
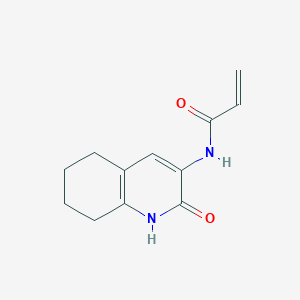
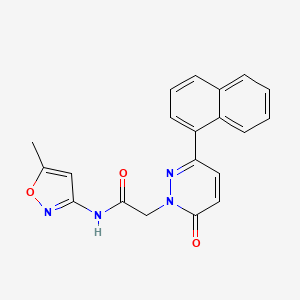
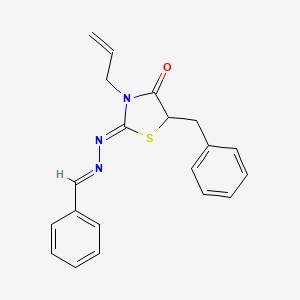
![4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide](/img/structure/B2378867.png)

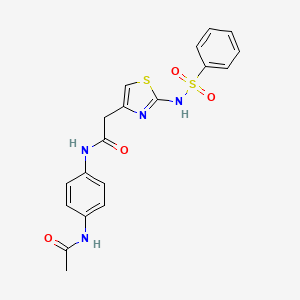

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)
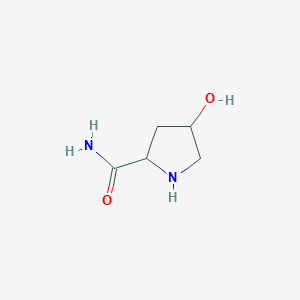
![6-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2378876.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2378878.png)
